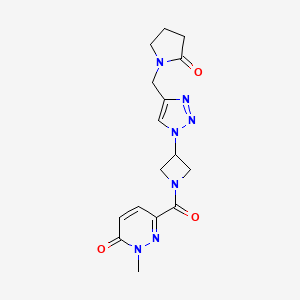

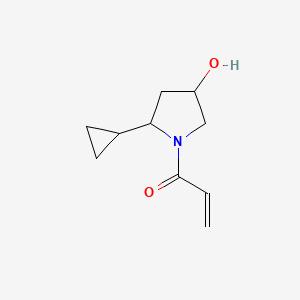

![molecular formula C12H17N3O3S B3002384 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097894-93-2](/img/structure/B3002384.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which are structurally related to the compound of interest, involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These derivatives are characterized by chromatographic and spectrometric methods, and elemental analysis, indicating a robust synthetic approach for related compounds . Another synthesis method for related compounds involves base-catalyzed cyclization, as demonstrated in the preparation of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluenesulfonamide, which is a precursor for thiopurine analogues . These methods provide a foundation for the synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been conducted using NMR spectroscopy, including 1D and 2D techniques. The presence of stereogenic centers on the thiazolidinone ring results in diastereoisomeric pairs, and their configurations can be assigned based on coupling constants and NOESY experiments . X-ray crystal structure analysis of a related 2-thioxoimidazolidin-4-one derivative reveals the molecule consists of a 2-thiohydantoin ring substituted at the N3-position by a thiophene-carboxamide system, providing insights into the potential structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with thiation reactions using Lawesson's reagent to produce novel thioimidazoles and thiopurines, characterized spectroscopically . This suggests that the compound of interest may also undergo similar reactions, potentially leading to the formation of thioimidazole or thiopurine analogs.

Physical and Chemical Properties Analysis

The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide derivatives have been evaluated, with some samples demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Similarly, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and shown potent antimicrobial activity against various bacterial and fungal species . These studies suggest that the compound of interest may also possess antimicrobial properties, although specific physical and chemical properties such as solubility, melting point, and stability are not detailed in the provided papers.

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-12(18,6-9-2-5-19-7-9)8-14-11(17)15-4-3-13-10(15)16/h2,5,7,18H,3-4,6,8H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKWLGXREUBXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)N2CCNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

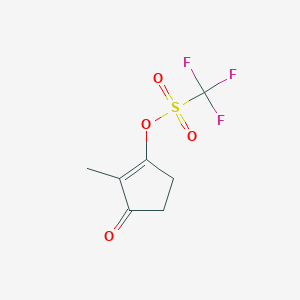

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

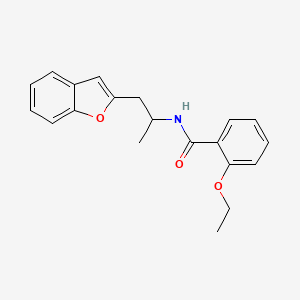

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)

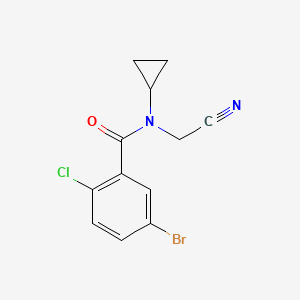

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)